6-tert-butyl-3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazine
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Overview
Description
MMV000442 is a compound identified for its potential antimalarial properties. It has been studied for its efficacy against the malaria parasite, Plasmodium falciparum, particularly in the asexual blood stages . This compound is part of the Medicines for Malaria Venture (MMV) portfolio, which focuses on discovering and developing new antimalarial drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMV000442 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the biological activity and solubility of the compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of MMV000442 would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes:
Batch Processing: Large-scale synthesis in batch reactors.
Continuous Flow Chemistry: Utilizing continuous flow reactors for more efficient and controlled synthesis.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
MMV000442 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like amines or ethers.
Scientific Research Applications
MMV000442 has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on biological systems, particularly its antimalarial activity.
Medicine: Potential therapeutic agent for treating malaria, with ongoing research to understand its efficacy and safety.
Industry: Could be used in the development of new antimalarial drugs and other pharmaceuticals.
Mechanism of Action
The mechanism of action of MMV000442 involves targeting specific pathways in the malaria parasite. It has been shown to inhibit the growth of Plasmodium falciparum by interfering with its metabolic processes . The exact molecular targets and pathways are still under investigation, but it is believed to affect the parasite’s ability to synthesize essential biomolecules.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a different mechanism of action.
Mefloquine: Another antimalarial with a distinct chemical structure and mode of action.
Lumefantrine: Used in combination therapies for malaria treatment.
Uniqueness of MMV000442
MMV000442 is unique due to its specific stage-specific activity against the malaria parasite and its potential to overcome resistance seen with other antimalarials . Its distinct chemical structure also offers opportunities for further modification and optimization.
Properties
Molecular Formula |
C19H22ClNO |
---|---|
Molecular Weight |
315.8 g/mol |
IUPAC Name |
6-tert-butyl-3-[(4-chlorophenyl)methyl]-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C19H22ClNO/c1-19(2,3)16-6-9-18-15(10-16)12-21(13-22-18)11-14-4-7-17(20)8-5-14/h4-10H,11-13H2,1-3H3 |
InChI Key |
PDSVCVIYQCAHPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCN(C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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